molecular formula C22H17ClF2N2O3S B2656055 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1210227-53-4

2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2656055
M. Wt: 462.9
InChI Key: URGXLYXNBCIAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H17ClF2N2O3S and its molecular weight is 462.9. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound has been utilized in the synthesis of novel sulfonamide derivatives demonstrating significant cytotoxic activity against cancer cell lines. For instance, a study described the preparation of sulfonamide derivatives with various moieties, including quinoline, showing potent anticancer activity against breast and colon cancer cell lines. This highlights the compound's potential as a scaffold for developing new cancer therapeutics (Ghorab et al., 2015).

Antimicrobial and Pharmacological Screening

Another application involves the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. These compounds were tested for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating the compound's utility in creating diverse bioactive molecules (Patel et al., 2009).

Imaging Applications

The compound's derivatives have been explored for their potential in imaging applications, such as in the development of fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This application demonstrates the compound's relevance in diagnostic imaging and cancer research (Tu et al., 2007).

Synthesis of Bioactive Molecules

The chemical compound has been involved in the synthesis of bioactive molecules, such as 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which displayed potent cytotoxic activity against human cancer cell lines. These findings suggest the compound's versatility in synthesizing bioactive molecules with potential therapeutic benefits (Ravichandiran et al., 2019).

High Temperature Proton Exchange Membrane Application

Additionally, derivatives of the compound have been synthesized for potential application in high-temperature proton exchange membranes. This application signifies the compound's utility beyond pharmaceuticals, extending to materials science and engineering (Seo et al., 2013).

properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF2N2O3S/c23-20-12-16(25)6-10-19(20)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-4-15(24)5-9-18/h3-10,12-13H,1-2,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXLYXNBCIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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